molecular formula C7H6BrNO3 B12336173 4-Bromo-6-methoxynicotinic acid CAS No. 1060806-61-2

4-Bromo-6-methoxynicotinic acid

Cat. No.: B12336173
CAS No.: 1060806-61-2
M. Wt: 232.03 g/mol
InChI Key: APWCDGJEQKKPRC-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxynicotinic acid is an organic compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol . This compound is a derivative of nicotinic acid, featuring a bromine atom at the 4-position and a methoxy group at the 6-position on the pyridine ring. It is primarily used in various chemical reactions and scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methoxynicotinic acid typically involves the bromination of 6-methoxynicotinic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-methoxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted derivatives .

Scientific Research Applications

4-Bromo-6-methoxynicotinic acid is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-6-methoxynicotinic acid is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct reactivity and properties. This makes it a valuable compound in various chemical and biological applications .

Properties

CAS No.

1060806-61-2

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

4-bromo-6-methoxypyridine-3-carboxylic acid

InChI

InChI=1S/C7H6BrNO3/c1-12-6-2-5(8)4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11)

InChI Key

APWCDGJEQKKPRC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)Br)C(=O)O

Origin of Product

United States

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